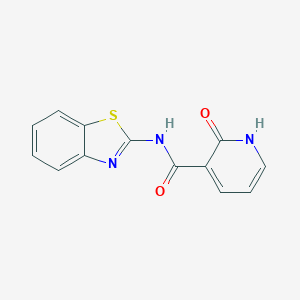
N-(1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide typically involves the reaction of 2-aminobenzothiazole with 2-hydroxypyridine-3-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide (DMF) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antifungal and antiprotozoal activities.
6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Studied for its pharmacological properties.
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: Investigated for its potential as an anti-tubercular agent. The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C13H9N3O2S |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O2S/c17-11-8(4-3-7-14-11)12(18)16-13-15-9-5-1-2-6-10(9)19-13/h1-7H,(H,14,17)(H,15,16,18) |
InChI Key |
PNIZGSUDLSBMPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CNC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















